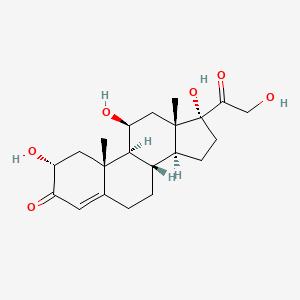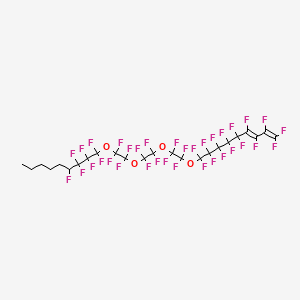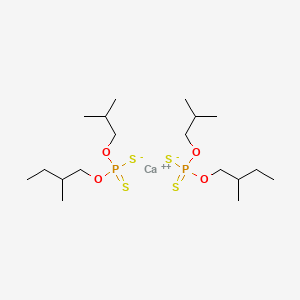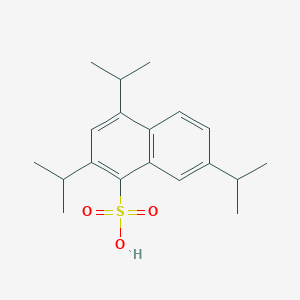
2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID: , also known by its Unique Ingredient Identifier (UNII) CX7E53UX70, is a chemical compound with the molecular formula C19H26O3S and a molecular weight of 334.473 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID typically involves the sulfonation of 2,4,7-tri(propan-2-yl)naphthalene. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Dihydro or tetrahydro derivatives of the naphthalene ring.
Substitution: Halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonated compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonic acid group.
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONATE ESTER: Similar structure but with a sulfonate ester group instead of a sulfonic acid group.
Uniqueness: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID is unique due to its specific sulfonic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl chloride and sulfonate ester counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
30143-39-6 |
|---|---|
Fórmula molecular |
C19H26O3S |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2,4,7-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)14-7-8-15-16(12(3)4)10-17(13(5)6)19(18(15)9-14)23(20,21)22/h7-13H,1-6H3,(H,20,21,22) |
Clave InChI |
YYULUYUZVZOOKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=CC(=C2S(=O)(=O)O)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



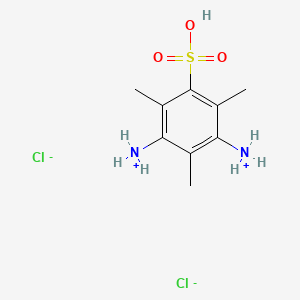
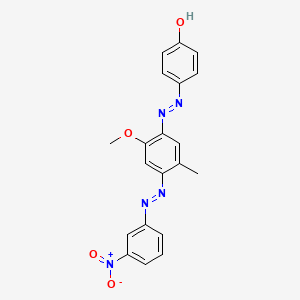
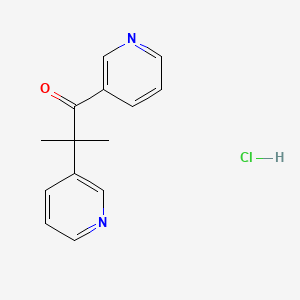
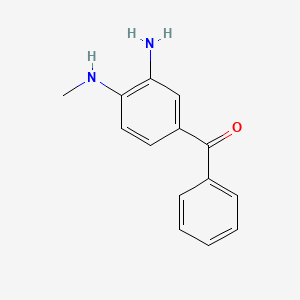

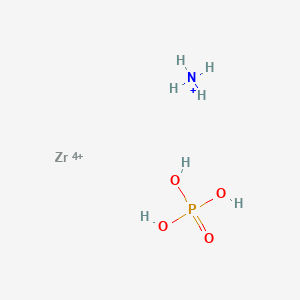

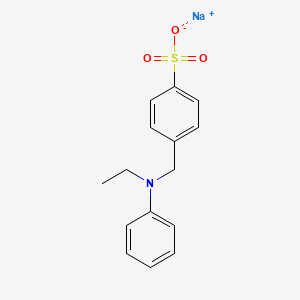

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
